molecular formula C9H10ClFO B15319684 2-(2-Chloro-4-fluorophenyl)propan-2-ol CAS No. 51788-82-0

2-(2-Chloro-4-fluorophenyl)propan-2-ol

Cat. No.: B15319684
CAS No.: 51788-82-0
M. Wt: 188.62 g/mol
InChI Key: SUZZJQVBUZDTML-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-fluorophenyl)propan-2-ol is a tertiary alcohol featuring a halogenated aromatic ring. Its structure includes a propan-2-ol backbone substituted with a 2-chloro-4-fluorophenyl group.

Properties

CAS No.

51788-82-0

Molecular Formula

C9H10ClFO

Molecular Weight

188.62 g/mol

IUPAC Name

2-(2-chloro-4-fluorophenyl)propan-2-ol

InChI

InChI=1S/C9H10ClFO/c1-9(2,12)7-4-3-6(11)5-8(7)10/h3-5,12H,1-2H3

InChI Key

SUZZJQVBUZDTML-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=C(C=C1)F)Cl)O

Origin of Product

United States

Scientific Research Applications

2-(2-Chloro-4-fluorophenyl)propan-2-ol finds applications in various fields:

  • Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

  • Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Studied for its pharmacological properties, potentially serving as a precursor for drug development.

  • Industry: Employed in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(2-Chloro-4-fluorophenyl)propan-2-ol exerts its effects depends on its specific application. For instance, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. Molecular targets and pathways involved can include enzymes or receptors critical to microbial survival.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Key Structural Features

The compound’s halogenated aromatic ring (chloro and fluoro substituents) and tertiary alcohol group distinguish it from related molecules. Below is a comparative analysis with four structurally similar compounds:

Table 1: Structural and Functional Comparison of 2-(2-Chloro-4-fluorophenyl)propan-2-ol and Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Pharmacological Notes References
This compound C₉H₁₀ClFO 188.63 Tertiary alcohol, chloro, fluoro Limited direct data; potential intermediate N/A
2-(2-Chloro-4-fluorophenyl)propan-2-amine HCl C₉H₁₂Cl₂FN 224.11 Tertiary amine, chloro, fluoro, HCl salt Studied for pharmacological significance
Fluconazole Impurity 35 C₁₃H₁₂ClFN₆O 322.73 Tertiary alcohol, triazoles, chloro, fluoro Byproduct in antifungal synthesis
2-[2-Chloro-4-(4-fluorophenoxy)phenyl]-1-methoxy-3-(1,2,4-triazol-1-yl)propan-2-ol C₁₈H₁₇ClFN₃O₃ 377.80 Methoxy, triazole, phenoxy, chloro, fluoro Antifungal agent intermediate
2-(2-Chloro-4-fluorophenyl)ethan-1-amine HCl C₈H₁₀Cl₂FN 210.08 Primary amine, chloro, fluoro, HCl salt Simpler backbone; potential CNS activity

Pharmacological Activity

  • Triazole-Containing Analogues : Fluconazole Impurity 35 (Table 1, Row 3) and the compound in Row 4 highlight the role of triazole groups in antifungal activity. These substituents enhance binding to fungal cytochrome P450 enzymes, a mechanism critical to fluconazole’s action .

Physicochemical Properties

  • Solubility: The tertiary alcohol group in this compound likely confers moderate polarity, enhancing solubility in alcohols like methanol. By contrast, triazole-containing analogues (e.g., Fluconazole Impurity 35) exhibit higher molecular weights (>300 g/mol) and may require specialized solvents .

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